

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Methylvaleramide

Cat. No.: B1594713

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N-Methylvaleramide (also known as N-methylpentanamide) is an organic compound featuring a secondary amide functional group.^{[1][2]} With the molecular formula C₆H₁₃NO, it serves as a valuable intermediate in various organic syntheses and holds potential interest for the pharmaceutical industry.^{[2][3]} For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermochemical profile is not merely academic; it is a cornerstone of process safety, formulation design, and stability assessment. The energy a molecule contains and its behavior under thermal stress dictate everything from reaction scale-up parameters and drying conditions to long-term storage and shelf-life.

This guide provides a detailed examination of the known thermochemical data for **N-Methylvaleramide**, outlines the experimental methodologies for its characterization, and discusses the critical aspects of its thermal stability. By grounding our discussion in established principles and authoritative data, we aim to equip professionals with the field-proven insights necessary for confident and safe handling and development of this and similar molecules.

Core Thermochemical Properties of N-Methylvaleramide

The foundational thermochemical data of a compound provides a quantitative look into its energetic landscape. Key parameters such as the enthalpy of formation, heat capacity, and

enthalpy of vaporization are critical for thermodynamic calculations, process modeling, and safety analysis.

Below is a summary of the available quantitative data for **N-Methylvaleramide**. It is important to note that some experimental values are well-documented, while others are derived from robust calculation methods like the Joback method, which is a group contribution model used for estimating thermophysical properties of pure components.

Table 1: Key Thermochemical and Physical Properties of **N-Methylvaleramide**

Property	Value	Unit	Source / Method
Molecular Formula	C6H13NO	-	[4][5][6][7][8]
Molecular Weight	115.17	g/mol	[3][4][5]
CAS Number	6225-10-1	-	[4][5][6][7]
Melting Point	-26	°C	[9][10]
Normal Boiling Point (Tboil)	505.42	K	Joback Calculated[4]
Standard Enthalpy of Formation (Gas, ΔfH°_{gas})	-246.97	kJ/mol	Joback Calculated[4]
Enthalpy of Vaporization ($\Delta_{vap}H^\circ$)	49.02	kJ/mol	Joback Calculated[4]
Liquid Phase Heat Capacity (Cp,liquid) @ 298.15 K	229.00 - 238.40	J/mol·K	[4][5]
Density	0.900	g/cm ³	[9][10]

Causality and Significance of Thermochemical Parameters

- Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$): This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. [11][12][13] A negative value, as seen with **N-Methylvaleramide**, indicates an exothermic formation reaction and signifies that the molecule is energetically stable relative to its elements. This parameter is fundamental for calculating the heat of reaction for any process involving the molecule.
- Liquid Phase Heat Capacity (C_p, liquid): Heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one Kelvin.[4][5] This property is crucial for engineering calculations related to heat transfer. For instance, when scaling up a synthesis, knowing the heat capacity is essential for designing effective heating and cooling systems to maintain optimal reaction temperatures and prevent thermal runaways.
- Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$): This is the energy required to transform one mole of a liquid into a gas at its boiling point.[4] It provides insight into the strength of intermolecular forces. Secondary amides like **N-Methylvaleramide** can form strong hydrogen bonds, which contribute to a relatively high enthalpy of vaporization and boiling point compared to non-polar molecules of similar mass.[1]

Experimental Protocol: Determining Heat Capacity by Differential Scanning Calorimetry (DSC)

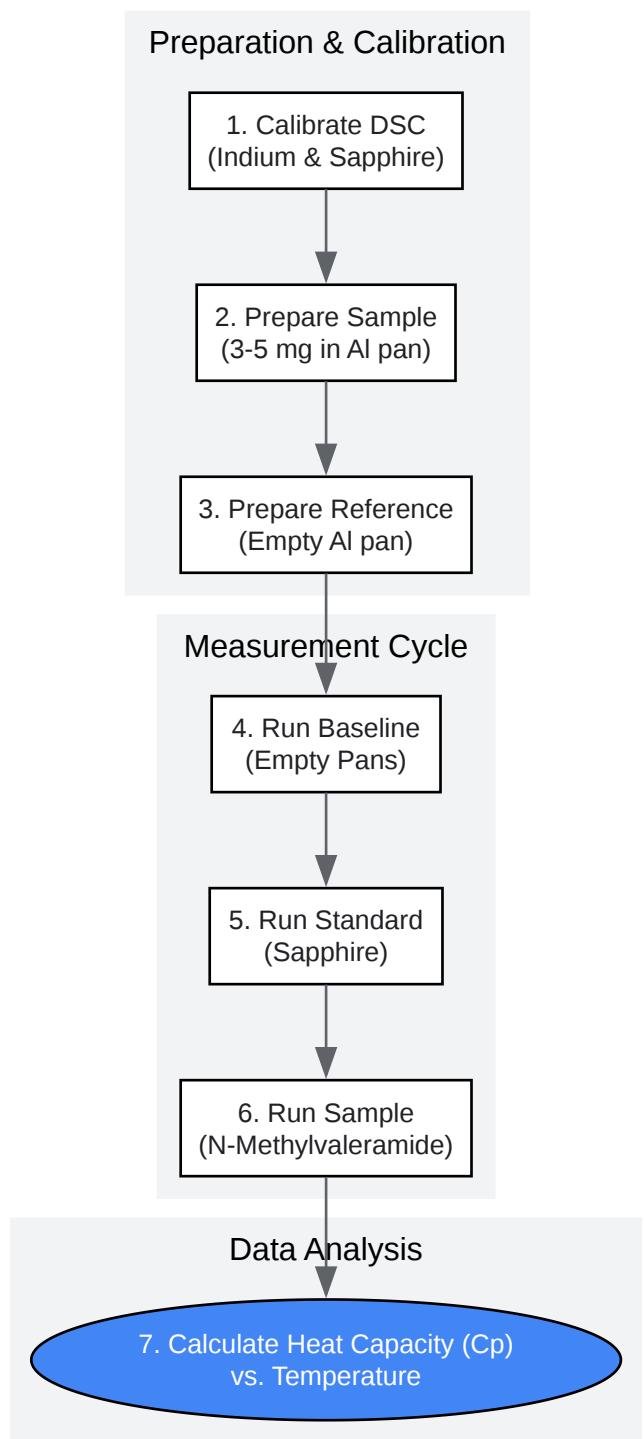
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[14] It is a primary method for determining heat capacity and the enthalpy of phase changes.[14]

The self-validating nature of a DSC protocol lies in its reliance on precise calibration with certified reference materials (e.g., indium, sapphire) and the use of a differential measurement, where the sample is constantly compared to an inert reference, minimizing the influence of instrumental drift.

Step-by-Step Methodology for DSC Analysis

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, across the desired temperature range. For heat capacity measurements, a sapphire standard is used to calibrate the heat flow signal.

- Sample Preparation: Accurately weigh approximately 3-5 mg of **N-Methylvaleramide** into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.
- Reference Pan: Prepare an identical, empty, and crimped aluminum pan to serve as the reference.
- Establishing Baselines:
 - Place both the sample and reference pans into the DSC cell.
 - Run a "zero baseline" by heating the empty crucibles through the desired temperature range (e.g., from -50°C to 150°C) at a controlled rate (e.g., 10 °C/min) under a constant flow of inert nitrogen gas (e.g., 50 mL/min). This corrects for any asymmetry in the cell.
- Sapphire Standard Run: Replace the empty sample pan with a pan containing a pre-weighed sapphire standard and repeat the exact same temperature program. This provides the calibration curve for heat capacity.
- Sample Run: Replace the sapphire pan with the **N-Methylvaleramide** sample pan and execute the identical temperature program for the third time.
- Data Analysis: The instrument software uses the data from the three runs (baseline, sapphire standard, and sample) to calculate the heat capacity (Cp) of the **N-Methylvaleramide** as a function of temperature using the following relationship:
 - $$Cp(\text{sample}) = Cp(\text{std}) * (\text{DSC}(\text{sample}) - \text{DSC}(\text{baseline})) / (\text{DSC}(\text{std}) - \text{DSC}(\text{baseline})) * m(\text{std}) / m(\text{sample})$$
 - Where DSC represents the heat flow signal and m is the mass.



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Caption: Workflow for Heat Capacity Measurement using DSC.

Thermal Stability and Decomposition Pathways

The stability of the amide bond is a key feature of its chemistry, attributed to resonance stabilization which delocalizes the lone pair of electrons on the nitrogen atom.^[1] Generally, simple amides are thermally stable, with decomposition temperatures often exceeding 160-200°C, though this is highly dependent on the specific molecular structure.^[15]

While specific pyrolysis studies for **N-Methylvaleramide** are not prominently available, the thermal decomposition of amides can proceed through several pathways.^[16] For secondary amides, a common route at high temperatures is pyrolysis involving dehydration to form a nitrile or elimination reactions. When heated, N-Methylacetamide, a smaller analog, is known to emit toxic fumes of nitrogen oxides.^[17] Hydrolysis to the corresponding carboxylic acid (valeric acid) and amine (methylamine) is another potential degradation pathway, particularly in the presence of water, and can be catalyzed by acidic or basic conditions.^[18]

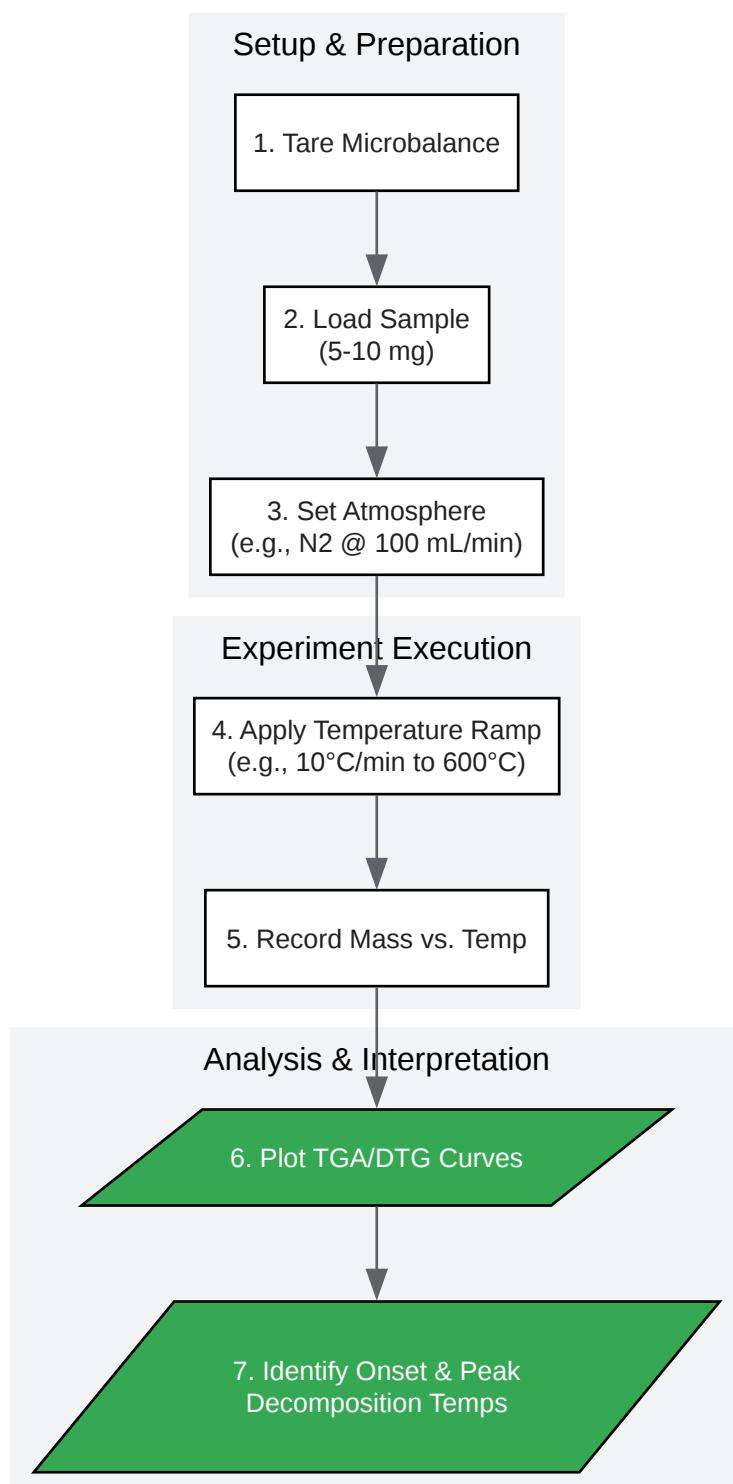
Experimental Protocol: Assessing Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the benchmark technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides the onset temperature of decomposition, the temperature of maximum decomposition rate, and information on residual mass.

Step-by-Step Methodology for TGA

- **Instrument Setup:** Ensure the TGA microbalance is tared and the instrument is clean.
- **Sample Preparation:** Place a small, accurately weighed amount of **N-Methylvaleramide** (typically 5-10 mg) into a tared TGA crucible (e.g., alumina or platinum).
- **Atmosphere Control:** Place the crucible in the TGA furnace. Purge the system with a desired inert gas (like nitrogen) or a reactive gas (like air or oxygen) at a controlled flow rate (e.g., 50-100 mL/min). The choice of atmosphere is critical: an inert atmosphere facilitates pyrolysis studies, while air allows for investigation of oxidative stability.
- **Temperature Program:** Program the instrument to heat the sample at a constant linear rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C).

- Data Acquisition: The instrument continuously records the sample mass and temperature.
- Data Analysis:
 - Plot the percentage of initial mass versus temperature to generate the TGA curve.
 - The onset temperature of decomposition is determined from the initial significant deviation from the baseline mass.
 - The first derivative of the TGA curve (the DTG curve) shows the rate of mass loss, with its peak indicating the temperature of the maximum decomposition rate.



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Caption: General Workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermochemical data for **N-Methylvaleramide**, supported by both calculated values and experimental results from sources like the NIST WebBook, provide a solid foundation for its application in research and development.^[5] Its properties are characteristic of a small, secondary amide, with significant intermolecular forces influencing its physical state and energetic properties. While specific high-temperature decomposition pathways require dedicated study, its stability profile can be reliably assessed using standard thermoanalytical techniques like TGA and DSC. For professionals in drug development, leveraging this data and these methodologies is not just best practice—it is essential for ensuring process safety, product quality, and regulatory compliance.

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- To cite this document: BenchChem. [Introduction: The Significance of Thermochemical Data in Pharmaceutical Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594713#n-methylvaleramide-thermochemical-data-and-stability>]

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